1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c1-13-2-8-17(9-3-13)26-12-14(10-18(26)27)11-24-19(28)25-16-6-4-15(5-7-16)20(21,22)23/h2-9,14H,10-12H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFPMAFWEQVDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound categorized as a urea derivative. This compound has gained attention in medicinal chemistry due to its unique molecular structure, which includes a pyrrolidine ring, a p-tolyl group, and a trifluoromethylphenyl moiety. Its potential biological activities are currently under investigation, with preliminary studies indicating promising therapeutic applications.
Molecular Structure and Properties
The compound's molecular formula is CHFNO, with a molecular weight of approximately 391.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 391.4 g/mol |
| Structural Features | Pyrrolidine ring, p-tolyl group, trifluoromethylphenyl moiety |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and cellular pathways relevant to diseases such as cancer and metabolic disorders. The specific mechanisms may include:
- Enzyme Inhibition: The compound may inhibit certain enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Binding: It may interact with specific receptors, influencing cellular signaling processes.
Preliminary Biological Activity Findings
Research has indicated that compounds with similar structures exhibit diverse biological activities. For instance:
- Anticancer Activity: Compounds structurally related to urea derivatives have shown potential in inhibiting tumor growth in various cancer models.
- Anti-inflammatory Effects: Some studies suggest that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activities of urea derivatives similar to this compound:
- A study on pyrazolyl-ureas highlighted their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial activity with MIC values around 250 μg/mL .
- Another investigation into 5-pyrazolyl-ureas as p38 MAPK inhibitors reported an IC50 value of 53 nM, indicating significant potential for anti-inflammatory applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Linkages and Aryl Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Core Scaffold Variations: The target compound features a pyrrolidinone core, while analogues like 11f (from ) incorporate a piperazine-thiazole scaffold, which increases molecular weight and complexity . Compounds such as 7o () use a pyridinylmethyl-thioether linkage, enhancing hydrophobicity compared to the target’s pyrrolidinone-methyl bridge .
Substituent Effects: The 4-(trifluoromethyl)phenyl group in the target is replaced by 3-chlorophenyl in 11f and 4-cyanophenyl in A1326050, altering electronic properties and steric bulk . Fluorine substitution (e.g., CAS: 954660-27-6) reduces molecular weight by ~50 g/mol compared to the target’s -CF₃ group .
Synthetic Accessibility :
Functional Group Analysis
Trifluoromethyl (-CF₃) vs. Halogen Substituents :
- Halogenated derivatives (e.g., 11f , 11c in ) may exhibit stronger hydrogen-bonding interactions due to polarizable C-Cl/F bonds .
Heterocyclic Core Impact :
- The pyrrolidinone core in the target provides a rigid, planar structure, contrasting with the flexible piperazine-thiazole systems in . This rigidity may influence binding affinity in biological targets .
Research Findings and Implications
- Physicochemical Properties : The target’s molecular weight (391.4) is lower than piperazine-thiazole derivatives (e.g., 11m : 602.2), suggesting better bioavailability .
- Synthetic Trends : Urea derivatives with -CF₃ groups are prioritized in medicinal chemistry for their metabolic stability, as seen in the target and A1326050 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
